molecular formula C2H10N2O5 B7842108 Diammonium oxalate monohydrate

Diammonium oxalate monohydrate

Cat. No.: B7842108
M. Wt: 142.11 g/mol
InChI Key: MSMNVXKYCPHLLN-UHFFFAOYSA-N
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Description

It is a colorless or white crystalline solid that is odorless and non-volatile . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Diammonium oxalate monohydrate can be synthesized through the reaction of oxalic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, where oxalic acid reacts with ammonium hydroxide to form diammonium oxalate. The solution is then evaporated to obtain the crystalline monohydrate form .

Industrial Production Methods:

Chemical Reactions Analysis

Diammonium oxalate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diammonium oxalate monohydrate is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in analytical chemistry for the determination of calcium and other metal ions.

    Biology: Used in the preparation of biological samples for electron microscopy.

    Medicine: Employed in certain medical tests and procedures.

    Industry: Used in the textile industry for dyeing and printing processes.

Mechanism of Action

The mechanism by which diammonium oxalate monohydrate exerts its effects involves its ability to form complexes with metal ions. This property makes it useful in various analytical and industrial applications. The compound can chelate metal ions, forming stable complexes that can be analyzed or utilized in different processes .

Comparison with Similar Compounds

Diammonium oxalate monohydrate can be compared with other similar compounds such as:

    Ammonium oxalate: Similar in structure but without the monohydrate form.

    Potassium oxalate: Another oxalate salt with different cation.

    Sodium oxalate: Similar oxalate compound with sodium as the cation.

Uniqueness:

Properties

IUPAC Name

azane;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMNVXKYCPHLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.N.N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975516
Record name Oxalic acid--ammonia--water (1/2/1)
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Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS]
Record name Ammonium oxalate monohydrate
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CAS No.

6009-70-7
Record name Ammonium oxalate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--ammonia--water (1/2/1)
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Record name Ethanedioic acid, ammonium salt, hydrate (1:2:1)
Source European Chemicals Agency (ECHA)
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Record name AMMONIUM OXALATE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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